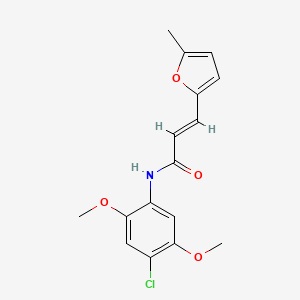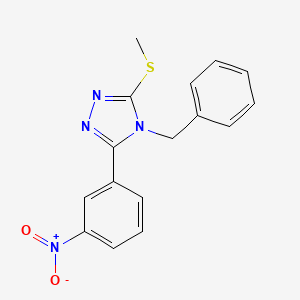![molecular formula C20H21N3O3 B5777835 2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPOX and is synthesized using a specific method that involves several steps.
Wissenschaftliche Forschungsanwendungen
EPOX has been extensively studied for its potential applications in various fields of science. One of the primary applications of EPOX is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and analgesic properties. EPOX has also been studied for its potential applications in the field of cancer research, where it has been shown to inhibit the growth of various cancer cells. Additionally, EPOX has been investigated for its potential applications in the field of material science, where it has been shown to possess excellent thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of EPOX involves the inhibition of specific enzymes and pathways that are involved in various biological processes. EPOX has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Additionally, EPOX has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes and pathways, EPOX exerts its anti-inflammatory, analgesic, and anti-cancer effects.
Biochemical and physiological effects:
EPOX has been shown to possess significant biochemical and physiological effects. In animal studies, EPOX has been shown to reduce inflammation and pain, as well as inhibit the growth of various cancer cells. Additionally, EPOX has been shown to have excellent thermal stability and mechanical properties, making it a potential candidate for various material science applications.
Vorteile Und Einschränkungen Für Laborexperimente
EPOX possesses several advantages and limitations for lab experiments. One of the primary advantages of EPOX is its potent anti-inflammatory and analgesic properties, which make it an excellent candidate for the treatment of various inflammatory and painful conditions. Additionally, EPOX has been shown to possess excellent thermal stability and mechanical properties, making it a potential candidate for various material science applications. However, one of the limitations of EPOX is its potential toxicity, which requires careful consideration when conducting lab experiments.
Zukünftige Richtungen
There are several future directions for further research on EPOX. One of the primary directions is to investigate the potential applications of EPOX in the field of medicinal chemistry, particularly in the treatment of various inflammatory and painful conditions. Additionally, further studies are needed to investigate the potential applications of EPOX in the field of cancer research, particularly in the development of novel anti-cancer therapies. Finally, further research is needed to investigate the potential applications of EPOX in the field of material science, particularly in the development of novel materials with excellent thermal stability and mechanical properties.
Conclusion:
In conclusion, EPOX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPOX is synthesized using a specific method that involves several steps and has been extensively studied for its potential applications in medicinal chemistry, cancer research, and material science. EPOX exerts its anti-inflammatory, analgesic, and anti-cancer effects by inhibiting specific enzymes and pathways that are involved in various biological processes. EPOX possesses several advantages and limitations for lab experiments, and there are several future directions for further research on this compound.
Synthesemethoden
The synthesis of EPOX involves several steps that require specific reagents and conditions. The first step involves the reaction of 4-ethylphenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride to obtain 2-(4-ethylphenoxy)acetophenone. The second step involves the reaction of 2-(4-ethylphenoxy)acetophenone with hydrazine hydrate and sodium acetate to obtain 2-(4-ethylphenoxy)acetophenone hydrazone. The third step involves the reaction of 2-(4-ethylphenoxy)acetophenone hydrazone with ethyl chloroacetate in the presence of sodium ethoxide to obtain 2-(4-ethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide. The final step involves the reaction of 2-(4-ethylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide with methyl iodide in the presence of potassium carbonate to obtain 2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, also known as EPOX.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-15-9-11-17(12-10-15)25-14-19(24)23(2)13-18-21-20(22-26-18)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKYBDMZKLWJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(C)CC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-1,2,3-benzotriazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5777768.png)

![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)





![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
![2-(2,5-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5777856.png)